7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Description
7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one is a complex heterocyclic compound featuring a benzothiolo-oxazinone core. The structure comprises:
- Tetrahydrobenzothiolo[2,3-d][1,3]oxazin-4-one: A partially saturated bicyclic system with sulfur (thiolo) and oxygen/nitrogen (oxazinone) atoms.
- Substituents: 7-Methyl group: Enhances steric bulk and influences ring conformation.
Properties
IUPAC Name |
7-methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-10-5-6-12-15(7-10)27-19-16(12)20(22)26-18(21-19)11-8-13(23-2)17(25-4)14(9-11)24-3/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPWRLQXZUEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings related to this compound.
Synthesis
The synthesis of 7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one involves several chemical reactions that modify the benzothiazole and oxazine structures. The compound is typically synthesized through multi-step processes involving the formation of key intermediates. The synthetic route often utilizes various coupling reactions and functional group modifications to achieve the desired molecular structure.
Antitumor Activity
Research has indicated that compounds similar to 7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro- benzothiolo[2,3-d][1,3]oxazin-4-one exhibit significant antitumor properties. A study evaluating a series of related compounds demonstrated their cytotoxic effects against various human cancer cell lines. The results are summarized in Table 1 below.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2a | AGS | 95 ± 9 |
| CaCo-2 | 38 ± 2 | |
| MCF-7 | 97 ± 2 | |
| NCI-H460 | 122 ± 9 | |
| Vero | 120 ± 6 | |
| 2b | AGS | 9.8 ± 0.2 |
| CaCo-2 | 36 ± 2 | |
| MCF-7 | 127 ± 9 | |
| NCI-H460 | 45 ± 1 | |
| Vero | 21.29 ± 0.03 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
The biological activity of this compound is thought to be linked to its ability to interact with tubulin and inhibit its polymerization. Inhibition of tubulin polymerization disrupts microtubule dynamics essential for cell division and can lead to cell cycle arrest and apoptosis in cancer cells. The IC50 values for related compounds against tubulin polymerization have been reported to be as low as µM .
Case Studies
In a notable case study involving a related compound with structural similarities to our target compound, researchers found that it effectively inhibited angiogenesis by targeting endothelial cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
